molecular formula C20H18FN3O2S B4623970 N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE

N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4623970
M. Wt: 383.4 g/mol
InChI Key: VQTXMEBQZHAQGF-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzothiazole Core: Starting with 2-aminothiophenol and an appropriate aldehyde to form the benzothiazole ring.

    Introduction of Fluorobenzoyl Group: Reacting the benzothiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Piperidinecarboxamide Formation: Coupling the intermediate with piperidine-3-carboxylic acid or its derivative under amide bond-forming conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the benzothiazole ring or the piperidine moiety.

    Reduction: Reduction of the carbonyl group in the fluorobenzoyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzothiazole or fluorobenzoyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores.

    Fluorobenzoyl Derivatives: Compounds containing the fluorobenzoyl moiety.

    Piperidinecarboxamide Derivatives: Compounds with the piperidinecarboxamide structure.

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c21-15-9-7-13(8-10-15)19(26)24-11-3-4-14(12-24)18(25)23-20-22-16-5-1-2-6-17(16)27-20/h1-2,5-10,14H,3-4,11-12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTXMEBQZHAQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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